molecular formula C29H35N7O7S B14232160 L-Cysteinyl-L-phenylalanylglycyl-L-tryptophyl-L-asparagine CAS No. 497173-96-3

L-Cysteinyl-L-phenylalanylglycyl-L-tryptophyl-L-asparagine

Cat. No.: B14232160
CAS No.: 497173-96-3
M. Wt: 625.7 g/mol
InChI Key: NFBZHBICFGJPRE-UDIDDNNKSA-N
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Description

L-Cysteinyl-L-phenylalanylglycyl-L-tryptophyl-L-asparagine is a complex peptide composed of five amino acids: cysteine, phenylalanine, glycine, tryptophan, and asparagine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Cysteinyl-L-phenylalanylglycyl-L-tryptophyl-L-asparagine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Coupling: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Addition of the Next Amino Acid: The next amino acid, with its protecting group, is coupled to the growing chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide is synthesized.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

L-Cysteinyl-L-phenylalanylglycyl-L-tryptophyl-L-asparagine can undergo various chemical reactions, including:

    Oxidation: The cysteine residue can be oxidized to form disulfide bonds.

    Reduction: Disulfide bonds can be reduced back to free thiol groups.

    Substitution: Amino acid residues can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.

    Substitution: Various reagents, such as carbodiimides, can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of disulfide-linked peptides.

    Reduction: Regeneration of free thiol groups.

    Substitution: Modified peptides with altered functional groups.

Scientific Research Applications

L-Cysteinyl-L-phenylalanylglycyl-L-tryptophyl-L-asparagine has several applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and enzyme activity.

    Medicine: Potential therapeutic applications due to its bioactive properties.

    Industry: Utilized in the development of novel materials and bioconjugates.

Mechanism of Action

The mechanism of action of L-Cysteinyl-L-phenylalanylglycyl-L-tryptophyl-L-asparagine involves its interaction with specific molecular targets. The peptide can bind to receptors or enzymes, modulating their activity. The cysteine residue may form disulfide bonds, influencing protein structure and function. Additionally, the aromatic residues (phenylalanine and tryptophan) can participate in hydrophobic interactions, further affecting the peptide’s activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Cysteinyl-L-phenylalanylglycyl-L-tryptophyl-L-asparagine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. The presence of cysteine allows for disulfide bond formation, while the aromatic residues contribute to hydrophobic interactions. This combination of features makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

497173-96-3

Molecular Formula

C29H35N7O7S

Molecular Weight

625.7 g/mol

IUPAC Name

(2S)-4-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C29H35N7O7S/c30-19(15-44)26(39)35-21(10-16-6-2-1-3-7-16)27(40)33-14-25(38)34-22(28(41)36-23(29(42)43)12-24(31)37)11-17-13-32-20-9-5-4-8-18(17)20/h1-9,13,19,21-23,32,44H,10-12,14-15,30H2,(H2,31,37)(H,33,40)(H,34,38)(H,35,39)(H,36,41)(H,42,43)/t19-,21-,22-,23-/m0/s1

InChI Key

NFBZHBICFGJPRE-UDIDDNNKSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)NCC(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CS)N

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CS)N

Origin of Product

United States

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